N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a bispyrazole derivative characterized by two substituted pyrazole rings interconnected via a methylene bridge. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 3, while the second pyrazole (1-ethyl-1H-pyrazol-4-amine) has an ethyl substituent at position 1 and an amine group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal and agrochemical research due to the bioactivity of pyrazole-containing compounds .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)12-7-11-5-9(2)14-15(11)3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
FCKGLDXVHKRUII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Formation of 1,3-Dimethyl-1H-pyrazol-5-yl Derivatives
The 1,3-dimethylpyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one, which is subsequently methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. This method achieves yields exceeding 80% when conducted in anhydrous dimethylformamide (DMF) at 60–80°C.
Synthesis of 1-Ethyl-1H-pyrazol-4-amine
The 1-ethylpyrazole subunit is prepared by alkylating pyrazol-4-amine with ethyl bromide or ethyl iodide. A patented approach involves reacting 4-nitropyrazole with ethyl bromide in acetonitrile, followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step process yields 1-ethyl-1H-pyrazol-4-amine with a purity of >95% after purification via silica gel chromatography.
Alkylation Strategies for Amine Functionalization
The critical step in synthesizing this compound involves coupling the two pyrazole subunits via a methylene bridge. This is achieved through alkylation or reductive amination.
Direct Alkylation of Amine Groups
A common method involves reacting 1-ethyl-1H-pyrazol-4-amine with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 12 hours, yielding the target compound with a 65–70% yield. Alternative alkylating agents, such as bromomethyl derivatives, have been tested but show lower efficiency due to competing side reactions.
Reductive Amination Approaches
Reductive amination offers a higher-yield alternative. In this method, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde is condensed with 1-ethyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction is conducted in methanol at room temperature for 24 hours, achieving yields of 85–90%. This method minimizes byproduct formation compared to direct alkylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation reactions, while methanol is optimal for reductive amination due to its compatibility with NaBH3CN. Elevated temperatures (50–60°C) accelerate alkylation but risk decomposition, whereas room temperature suffices for reductive amination.
Catalysts and Additives
The use of Lewis acids, such as zinc chloride, in alkylation reactions improves yields by 10–15% by facilitating the departure of leaving groups. In reductive amination, acetic acid is added to maintain a mildly acidic pH (4–5), stabilizing the imine intermediate.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts, yielding >98% pure compound. High-performance liquid chromatography (HPLC) with a C18 column further verifies purity.
Spectroscopic Analysis
-
1H NMR (DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.95 (s, 2H, CH2NH), 6.15 (s, 1H, pyrazole-H).
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the two primary synthesis routes:
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Direct Alkylation | 65–70 | 95 | 12 h | Simplicity |
| Reductive Amination | 85–90 | 98 | 24 h | Higher yield, fewer byproducts |
Reductive amination is preferred for large-scale synthesis due to its superior yield, despite longer reaction times.
Scalability and Industrial Applications
Scaling up the reductive amination process requires careful control of stoichiometry and mixing efficiency. Pilot studies demonstrate that continuous-flow reactors reduce reaction times by 30% while maintaining yields above 85%. The compound’s potential applications in medicinal chemistry, particularly as a kinase inhibitor, drive demand for efficient kilogram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, a study reported that modifications of pyrazole structures can enhance their activity against specific cancer types, making this compound a candidate for further development in anticancer therapies .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that pyrazole derivatives can inhibit the growth of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents.
Agrochemical Applications
- Pesticide Development :
-
Herbicide Formulations :
- The compound's ability to interact with specific biological pathways in plants suggests its potential as an herbicide. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crops.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Kakatiya University explored the synthesis of novel substituted pyrazoles and their anticancer activity. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for therapeutic application .
Case Study 2: Anti-inflammatory Effects
In a comparative study published in the International Journal of Chemistries, various pyrazole derivatives were tested for their anti-inflammatory activities using animal models. The results indicated that this compound significantly reduced inflammation markers compared to control groups .
Case Study 3: Pesticidal Activity
A recent investigation into new herbicides revealed that compounds based on the pyrazole structure were effective against common agricultural pests with minimal toxicity to beneficial insects, making them ideal candidates for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Simpler Pyrazole Amines
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15)
- Structure : A single pyrazole ring with methyl groups at positions 1, 3, and 5 (amine group).
- Key Differences :
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine (Thermo Scientific™ CC12546DA)
- Structure : Shares the 1,3-dimethylpyrazole moiety but replaces the ethyl-pyrazole-4-amine group with a methylamine.
- Lower molecular weight (C7H13N3 vs. C12H19N5 for the target compound) impacts solubility and pharmacokinetics .
Comparison with Heteroaromatic Analogs
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Structure : Pyrazole ring with ethyl and methyl substituents, linked to a pyridine ring.
- Key Differences :
Benzofenap (Yukawide)
- Structure : Contains a dichlorophenyl group and a pyrazole linked via a benzoyloxy bridge.
- Key Differences :
Comparison with Complex Bispyrazole Systems
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Structure : Dual pyrazole system with branched alkyl substituents (e.g., 2-methylpropyl).
- Higher molecular weight (C15H25N5 vs. C12H19N5) may limit bioavailability .
Elexacaftor (VX-445)
- Structure : Features a pyrazole-sulfonamide core with trifluoromethyl and pyrrolidine groups.
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Bioactivity Relevance |
|---|---|---|---|---|
| Target Compound | C12H19N5 | 241.32 g/mol | 1,3-Dimethylpyrazole, Ethylpyrazole | Potential kinase inhibition |
| N,1,3-Trimethyl-1H-pyrazol-5-amine (15) | C6H11N3 | 125.17 g/mol | Trimethylpyrazole | Synthetic intermediate |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C10H13N4 | 189.24 g/mol | Pyridine-pyrazole hybrid | Solubility-enhanced analogs |
| Elexacaftor (VX-445) | C26H23F3N4O3S | 520.54 g/mol | Sulfonamide, trifluoromethyl | CFTR modulator |
Research Implications
The target compound’s bispyrazole architecture offers a balance of rigidity and functional group diversity, making it a candidate for drug discovery. However, its lack of sulfonamide or halogenated groups (cf. elexacaftor or benzofenap) may limit target specificity. Future studies should explore derivatization at the ethyl or amine positions to enhance binding affinity and metabolic stability .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄. The compound features two pyrazole rings, which are known for their significant role in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1856070-70-6 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of various cancer cell lines such as lung (A549), breast (MDA-MB-231), and colorectal cancer cells. The mechanism involves the inhibition of key oncogenic pathways including BRAF(V600E) and EGFR signaling pathways .
Case Study:
In vitro assays showed that this compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 15 µM. Further studies indicated that this compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .
Table 2: Anti-inflammatory Effects
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well documented. N-[...]-1-Ethyl... was tested against various bacterial strains including E. coli and S. aureus. The results showed that it possesses notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Table 3: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
Mechanistic Insights
Molecular docking studies reveal that N-[...]-1-Ethyl... binds effectively to target proteins involved in cancer progression and inflammation. The binding affinities suggest a strong interaction with the active sites of these proteins, leading to inhibition of their activity .
Q & A
Q. What are the standard synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine?
The synthesis typically involves multi-step protocols starting with functionalized pyrazole precursors. For example, alkylation or condensation reactions are employed to introduce substituents. A representative method includes reacting pyrazole derivatives with alkyl halides or carbonyl-containing intermediates under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO). Purification often involves chromatography or recrystallization . Specific steps may include:
- Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with diketones.
- Step 2 : Functionalization of the pyrazole nitrogen using alkylating agents (e.g., ethyl iodide for the 1-ethyl group).
- Step 3 : Introduction of the methyl-substituted pyrazolylmethyl group via nucleophilic substitution .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing between pyrazole N-alkylation sites) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches near 3300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- Elemental Analysis : Confirms C, H, and N percentages to verify stoichiometry .
Q. What are the stability considerations for this compound under laboratory conditions?
Pyrazole derivatives are generally stable at room temperature but may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Storage in inert atmospheres (e.g., argon) and desiccated environments is recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C for similar compounds .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or properties of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09/16) predict electronic properties, regioselectivity in reactions, and transition states. Molecular docking studies can explore potential biological interactions, while EXPLO5 software models energetic properties (e.g., detonation velocity) if applicable to functional derivatives . For example:
Q. How should researchers address contradictions in reported spectral data for pyrazole derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. To resolve these:
Q. What strategies improve regioselectivity in pyrazole functionalization?
Regioselectivity is influenced by steric and electronic factors. For N-alkylation:
- Base Selection : Strong bases (e.g., NaH) favor deprotonation at the less hindered nitrogen.
- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) direct alkylation to specific positions.
- Catalytic Systems : Copper(I) bromide enhances cross-coupling efficiency in heterocyclic systems .
Q. How do substituents on the pyrazole ring affect biological or physicochemical properties?
- Methyl/ethyl groups : Enhance lipophilicity, improving membrane permeability.
- Aromatic substituents : May increase π-π stacking interactions in protein binding.
- Electron-deficient pyrazoles : Stabilize charge-transfer complexes in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
